Product packaging for Chartarin(Cat. No.:CAS No. 34170-23-5)

Chartarin

Cat. No.: B12298714
CAS No.: 34170-23-5
M. Wt: 334.3 g/mol
InChI Key: DMUDOHBALWPMIZ-UHFFFAOYSA-N
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Description

Chartarin (CAS 34170-23-5) is the pentacyclic benzonaphthopyranone aglycone and core chemical structure of the aromatic polyketide glycosides Chartreusin and Elsamicin A . This compound is of significant interest in biochemical and anticancer research due to its role as the key bioactive moiety in these natural products. Chartreusin and its derivatives have demonstrated promising antitumor activity against various cancer cell lines, including murine P388 and L1210 leukemia and B16 melanoma cells . The this compound aglycone is recognized as a critical element for this bioactivity, primarily functioning through a mechanism that involves binding to and intercalating with DNA . This interaction can inhibit DNA replication, cause radical-mediated single-strand breaks in DNA, and inhibit the enzyme topoisomerase II . Its structural complexity, characterized by a bislactone scaffold, makes it a challenging and valuable target for total synthesis efforts, with recent advances enabling the production of derivatives for structure-activity relationship (SAR) studies . Researchers utilize this compound as a lead compound in the development of novel chemotherapeutic agents and antibiotics, particularly against Gram-positive bacteria . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H10O6 B12298714 Chartarin CAS No. 34170-23-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34170-23-5

Molecular Formula

C19H10O6

Molecular Weight

334.3 g/mol

IUPAC Name

8,17-dihydroxy-15-methyl-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1,4,6,8,12,14,16,19-octaene-3,10-dione

InChI

InChI=1S/C19H10O6/c1-7-5-6-10-13-11(7)18(22)25-17-12-8(3-2-4-9(12)20)16(21)15(14(13)17)19(23)24-10/h2-6,21-22H,1H3

InChI Key

DMUDOHBALWPMIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C2C3=C4C(=C(C5=CC=CC(=O)C5=C4OC(=C13)O)O)C(=O)O2

Origin of Product

United States

Biological Origin and Occurrence

Producer Organisms: Streptomyces chartreusis and Related Actinomycetes

Chartarin is not found as an independent molecule in nature but rather as the core structure of larger compounds produced by specific bacteria. The primary and most well-documented producer is the soil bacterium Streptomyces chartreusis. wikipedia.orgacs.org This species, belonging to the actinomycetes group, was first identified as the source of the antibiotic chartreusin (B1668571), from which the aglycone this compound derives its name. wikipedia.orgrsc.org

Actinomycetes, particularly those within the Streptomyces genus, are renowned for their ability to synthesize a vast array of secondary metabolites with diverse chemical structures and biological activities. nih.govmdpi.com While S. chartreusis is the eponymous producer, other related actinomycetes have also been identified as sources of this compound-containing glycosides. For instance, an unidentified actinomycete strain, J907-21 (ATCC 39417), is responsible for producing elsamicins, which also feature the this compound aglycone. rsc.org The production of these compounds underscores the specialized metabolic capabilities of this bacterial group.

Producer OrganismAssociated this compound Glycoside(s)
Streptomyces chartreusisChartreusin, Elsamicin A
Unidentified Actinomycete J907-21Elsamicin A, Elsamicin B

Biosynthetic Lineage as a Polyketide-Derived Aglycone

The biosynthesis of the this compound aglycone is a complex enzymatic process originating from simple acetate (B1210297) units, classifying it as a polyketide. nih.gov The core scaffold is assembled by a Type II polyketide synthase (PKS) enzyme complex. nih.gov This machinery catalyzes the sequential condensation of malonyl-CoA extender units to a starter unit, building a linear poly-β-keto chain.

Molecular genetic studies of the chartreusin (cha) biosynthetic gene cluster in S. chartreusis have revealed that the formation of this compound is not straightforward. nih.gov The process begins with the creation of an anthracycline-type polyketide intermediate. This precursor then undergoes a significant oxidative rearrangement, a key step that leads to the formation of this compound's distinctive and unusual bis-lactone (B144190) scaffold. nih.gov This revised biosynthetic model highlights a fascinating deviation from canonical polyketide cyclization pathways, resulting in the complex pentacyclic structure of this compound. rsc.orgnih.gov

Association with Glycosylated Natural Products (e.g., Chartreusin, Elsamicin A, Chrymutasins, Hayumicins)

This compound serves as the central aglycone (non-sugar component) for a family of structurally related glycosylated natural products. nih.gov In these molecules, one or more sugar moieties are attached to the this compound core, significantly influencing their biological activity and pharmacological properties. The identity and linkage of these sugars create a diverse family of compounds.

Chartreusin: The first discovered member of this family, produced by Streptomyces chartreusis, features a disaccharide attached to the this compound core. wikipedia.orgrsc.org

Elsamicin A: This potent antitumor antibiotic also contains the this compound aglycone. wikipedia.orgrsc.org It is distinguished from chartreusin by its different sugar attachments, which include an aminosugar, rendering it more water-soluble. nih.gov

Chrymutasins and Hayumicins: These are other classes of natural products that are built upon the this compound scaffold. nih.gov Like chartreusin and elsamicin, they differ in the specific sugar residues that are glycosidically linked to the core aglycone. This family of compounds demonstrates how a common biosynthetic core, this compound, can be decorated with various carbohydrates to generate a range of bioactive molecules. nih.gov

Glycosylated Natural ProductAglycone CoreKey Structural Feature
ChartreusinThis compoundContains a specific disaccharide moiety.
Elsamicin AThis compoundContains a different sugar moiety, including an aminosugar.
ChrymutasinsThis compoundFamily of compounds with varied glycosylation patterns.
HayumicinsThis compoundFamily of compounds with varied glycosylation patterns.

Biosynthetic Pathway Elucidation and Engineering

Polyketide Synthase (PKS) Involvement in Chartarin Core Formation

The foundational carbon framework of this compound is laid down by a type II PKS system. core.ac.ukresearchgate.netnih.govmdpi.com These enzymatic assembly lines function iteratively, sequentially condensing extender units, primarily malonyl-CoA, onto a starter molecule to elongate a growing polyketide chain. mdpi.comacs.org

The genetic blueprint for chartreusin (B1668571) biosynthesis, encompassing the production of the this compound aglycone, resides within a specific gene cluster in Streptomyces chartreusis. core.ac.ukresearchgate.netnih.gov This cluster, designated the cha gene cluster, spans approximately 37 kilobase pairs and contains the genetic information for the core type II PKS machinery alongside numerous genes encoding modifying enzymes. core.ac.ukresearchgate.netnih.gov Definitive evidence for the cha cluster's role in chartreusin production was obtained through the successful heterologous expression of the entire cluster in Streptomyces albus, which subsequently produced chartreusin. core.ac.ukresearchgate.netnih.gov The core components of a type II PKS, typically encoded within such clusters, include a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP), acting in concert to build the polyketide chain. mdpi.com

Current research indicates that the polyketide precursor for this compound is a decaketide, assembled from one starter unit and nine malonyl-CoA units. core.ac.ukmdpi.com While an earlier hypothesis suggested a benzopyrene intermediate derived from a decaketide, which would then undergo oxidative cleavage and rearrangement, a revised model is now supported by experimental evidence. core.ac.uk This updated pathway, substantiated by the isolation and structural elucidation of resomycin C (a linear pathway intermediate) from a genetically engineered mutant strain, proposes that this compound originates from an anthracycline-type polyketide precursor. core.ac.ukresearchgate.netnih.govresearchgate.netmdpi.com This anthracycline-like molecule then serves as the substrate for subsequent enzymatic transformations that sculpt it into the characteristic this compound structure. core.ac.ukresearchgate.netnih.govresearchgate.net

Enzymatic Tailoring and Post-PKS Modifications Leading to this compound

The conversion of the initial polyketide product into the complex bis-lactone (B144190) of this compound necessitates a series of precise enzymatic tailoring steps occurring after the core PKS assembly. acs.orgcolab.ws These modifications are carried out by a diverse suite of enzymes, including oxidoreductases and enzymes dedicated to cleaving C-C bonds and forming lactone rings. core.ac.uknih.gov

A defining feature of this compound biosynthesis is the involvement of oxidative rearrangements and targeted C-C bond scission. nih.govnih.govacs.orgcolab.ws These enzymatic reactions are critical for reshaping the polyketide backbone into the unique pentacyclic architecture of this compound. Investigations have pinpointed specific enzymes that catalyze these transformations. Notably, the enzyme ChaP, characterized as a novel dioxygenase, plays a crucial role in the final stages of chartreusin biosynthesis by catalyzing the formation of the α-pyrone ring. nih.gov This process involves an oxidative rearrangement coupled with successive C-C bond cleavage events, followed by lactonization. nih.gov Structural studies of ChaP have provided valuable insights into the molecular mechanism underlying this oxidative rearrangement. nih.gov

The construction of this compound's signature bis-lactone moiety is achieved through specific enzymatic reactions that follow the initial polyketide chain extension and cyclization. acs.orgcolab.ws Although the complete sequence of steps leading to the bis-lactone is still under investigation, it is known to involve oxidative processes and cyclization events. core.ac.uknih.gov Tailoring enzymes, such as ChaP, are directly implicated in the formation of these lactone rings through oxidative cleavage and subsequent cyclization reactions. nih.gov The successful formation of the bis-lactone is paramount for the biological activity of this compound.

Isotopic Labeling Studies for Biosynthetic Precursor Incorporation

Isotopic labeling experiments have been instrumental in unraveling the complexities of the this compound biosynthetic pathway. nih.govmdpi.comrsc.orgresearchgate.net Early studies utilizing 13C-labeled acetate (B1210297) established that this compound is derived entirely from acetate units, consistent with its polyketide nature. core.ac.uk However, the initial labeling patterns observed were somewhat unusual, prompting various hypotheses regarding the precise assembly of the carbon skeleton. core.ac.uk More recent studies, integrating genetic analyses with the identification of biosynthetic intermediates from engineered strains, have significantly advanced the understanding of how these acetate units are incorporated and subsequently rearranged to form the final this compound structure. core.ac.ukresearchgate.netnih.gov Isotopic labeling continues to be a powerful technique for tracking the metabolic fate of precursors throughout intricate enzymatic pathways in natural product biosynthesis. rsc.orgnih.govnih.gov

Biosynthetic Pathway Engineering and Mutasynthesis for this compound Analogue Generation

This compound, the aglycone of the potent antitumor agent chartreusin, possesses a unique benzonaphthopyranone structure with a bis-lactone scaffold. This intricate architecture contributes significantly to the biological activities observed in chartreusin-type glycosides. Given the promising therapeutic potential of these compounds, significant research efforts have been directed towards generating a diverse array of this compound analogues with potentially improved pharmacological properties. Traditional synthetic methods for modifying such complex natural products are often limited. Consequently, biosynthetic pathway engineering and mutasynthesis have emerged as powerful strategies to access novel this compound derivatives. acs.orgnih.gov

The biosynthesis of chartreusin, and thus the this compound aglycone, is encoded by a biosynthetic gene cluster (BGC) found in Streptomyces chartreusis. nih.govcore.ac.ukresearchgate.net This cluster contains genes for a type II polyketide synthase (PKS) and tailoring enzymes responsible for the formation and modification of the polyketide backbone that ultimately yields this compound. nih.govcore.ac.ukdtu.dk Understanding the genetic and enzymatic machinery of this pathway is crucial for rational engineering and mutasynthesis approaches.

Biosynthetic pathway engineering involves manipulating the genes within the chartreusin BGC to alter the structure of the produced compounds. This can include modifying PKS components to change the polyketide chain length or cyclization pattern, or altering tailoring enzymes (such as oxidases, reductases, or methyltransferases) to introduce or remove specific functional groups on the this compound scaffold. acs.orgisomerase.complos.orgresearchgate.net

Mutasynthesis, a complementary technique, involves feeding synthetic analogues of natural pathway intermediates or precursors to a mutant strain deficient in the production of the natural intermediate. acs.orgisomerase.com The engineered host can then incorporate these non-native molecules into the biosynthetic pathway, leading to the production of "unnatural" natural products or analogues. rsc.org For this compound, this approach can involve providing modified coumarin (B35378) building blocks or other potential precursors that the Streptomyces strain can process and convert into novel this compound aglycones, which are subsequently glycosylated. acs.org

Research has demonstrated the successful application of these techniques to generate a library of chartreusin analogues with modified this compound aglycones. acs.orgnih.gov By employing pathway engineering of the chartreusin PKS and mutasynthesis, researchers have tailored the structure of chartreusin, resulting in the generation of new analogues with altered substituents on the this compound core. acs.org

For instance, studies have reported the generation of 11 new chartreusin analogues through the use of an engineered mutant strain and mutational synthesis. These analogues featured various modifications on the this compound aglycone, including desmethyl, methyl, ethyl, vinyl, ethynyl, bromo, hydroxy, and methoxy (B1213986) substitutions, as well as corresponding (1→2) abeo-chartreusins. acs.org The structures of these analogues were fully characterized. acs.org

The biological evaluation of these engineered and mutasynthesized analogues has revealed that modifications on the this compound ring substituents can have a significant impact on biological activities, including antiproliferative and antibacterial properties. acs.org For example, irradiation of vinyl- and ethynyl-substituted derivatives with blue light resulted in improved antiproliferative potency against a colorectal cancer cell line. acs.org Conversely, replacing a methyl group with hydrogen led to a significant decrease in cytotoxicity but a marked enhancement in antimycobacterial activity. acs.org Mutasynthesis of bromochartreusin also facilitated the determination of the first crystal structure of a chartreusin derivative not modified in the glycoside residue. acs.org

These findings highlight the power of combining chemical and biochemical methods to generate complex, natural-product-derived antitumor agents and identify leads with fine-tuned properties for further therapeutic development. acs.orgslideplayer.com The ability to convert diverse, fully synthetic polyphenolic aglycones into corresponding glycosides using a whole-cell approach further underscores the potential of these biosynthetic strategies. acs.org

The access to this compound analogues with modified aglycones through biosynthesis and chemobiosynthesis approaches has been instrumental in facilitating preliminary structure-activity relationship (SAR) studies. nih.govrsc.org This allows researchers to understand how specific structural changes on the this compound scaffold influence biological activity.

While the exact biosynthetic pathway to this compound was initially unresolved, with atypical labeling patterns for a polyketide metabolite, current models suggest it is derived from an anthracycline-type polyketide intermediate that undergoes oxidative rearrangement. nih.govcore.ac.uk The cloning, sequencing, and heterologous expression of the cha gene cluster have provided a foundation for genetically engineering analogues with potentially improved pharmacokinetic properties. core.ac.uk

The generation of this compound analogues through biosynthetic engineering and mutasynthesis offers a promising avenue for discovering and developing new therapeutic agents based on the this compound scaffold, overcoming some limitations of purely synthetic approaches. nih.govisomerase.com

Here is a representation of some of the this compound analogues generated through these methods:

Analogue TypeAglycone Modification(s)Method(s) Used
ChartreusinNative this compound AglyconeBiosynthesis
DesmethylMethyl group replaced by HydrogenEngineered Mutant / Mutasynthesis acs.org
MethylMethyl substitutionEngineered Mutant / Mutasynthesis acs.org
EthylEthyl substitutionEngineered Mutant / Mutasynthesis acs.org
VinylVinyl substitutionEngineered Mutant / Mutasynthesis acs.orgslideplayer.com
EthynylEthynyl substitutionEngineered Mutant / Mutasynthesis acs.org
BromoBromo substitutionMutasynthesis acs.org
HydroxyHydroxy substitutionEngineered Mutant / Mutasynthesis acs.org
MethoxyMethoxy substitutionEngineered Mutant / Mutasynthesis acs.org
(1→2) abeo-Rearrangement in the aglycone structureEngineered Mutant / Mutasynthesis acs.org
ChrymutasinsMetabolites from mutant strainRandom Mutagenesis / Mutasynthesis core.ac.ukresearchgate.net

Chemical Synthesis Strategies and Methodologies for Chartarin and Its Derivatives

Total Synthesis Approaches to the Chartarin Aglycone

The construction of the this compound aglycone core is a pivotal step in the synthesis of chartreusin (B1668571) derivatives. Several strategies have been developed to assemble this complex pentacyclic benzonaphthopyranone skeleton. rsc.orgresearchgate.net

Hauser-Kraus Annulation Strategies and Adaptations

The Hauser-Kraus annulation is a well-established method for synthesizing oxygenated polycyclic aromatic compounds, including naphthalene (B1677914) hydroquinones, from phthalide (B148349) anions and α,β-unsaturated carbonyl compounds. chem-station.comresearchgate.net This reaction typically involves a Michael addition followed by a Dieckmann condensation. chem-station.com While the traditional Hauser cyclization utilizes a sulfone group, the Kraus cyclization employs a cyano group at the benzylic position, often resulting in higher yields due to reduced steric hindrance. chem-station.com Adaptations of the Hauser-Kraus annulation have been successfully applied to the synthesis of the benzonaphthopyranone core of this compound. researchgate.netmolaid.comggdckeshiary.ac.in A Hauser-initiated tandem annulation strategy has been developed for the rapid and regiospecific synthesis of benzonaphthopyranones, enabling the formation of two rings in a single operation. researchgate.net This strategy has been demonstrated in a short synthesis of this compound. researchgate.net

Despite its utility, the Hauser-Kraus annulation often requires stoichiometric amounts of strong bases, which can limit its application with more functionalized molecules. rsc.orgyoutube.com Recent advancements have explored catalytic Hauser-Kraus annulations based on N-heterocyclic carbene catalysis, offering milder reaction conditions and improved functional group tolerance. researchgate.netrsc.org

Thermally Induced Fragmentation of Cyclopropanated Indanones

Another approach to constructing the this compound aglycone architecture involves the thermally induced fragmentation of cyclopropanated indanones. rsc.orgresearchgate.net This method provides an alternative route to the complex pentacyclic system found in this compound. While the specifics of this fragmentation pathway in the context of this compound synthesis are detailed in the literature, it stands as a recognized strategy for assembling the core structure. rsc.orgresearchgate.net

Radical Addition/Aldol (B89426) Reaction Cascade in Related Syntheses

Radical cascade processes have emerged as powerful tools in natural product synthesis for forming multiple carbon-carbon bonds in a single step. nih.gov While not directly applied to the synthesis of this compound itself in the provided context, radical addition/aldol reaction cascades have been successfully employed in the convergent synthesis of other complex natural products featuring polycyclic systems. researchgate.netohira-sum.comacs.org These cascades can involve sequences such as intramolecular radical addition followed by intermolecular aldol reactions, enabling the efficient construction of intricate molecular architectures and the establishment of crucial bonds and stereocenters. researchgate.netohira-sum.comacs.org This highlights the potential of radical chemistry for assembling complex scaffolds related to this compound.

Convergent Synthetic Routes and Key Intermediates

Convergent synthetic routes are crucial for the efficient assembly of complex molecules like this compound, allowing for the coupling of pre-fabricated fragments at later stages. The synthesis of this compound and its derivatives has involved convergent strategies to construct the benzonaphthopyranone core and append the necessary sugar moieties. researchgate.netrsc.org Key intermediates in these routes include appropriately functionalized phthalides and coumarins, which are coupled through reactions like the Hauser-Kraus annulation to form the polycyclic aglycone. rsc.orgresearchgate.net The synthesis of this compound 10-O-monosaccharide glycosides, discussed in detail in Section 4.4, represents a pivotal intermediate class for the synthesis of chartreusin derivatives. rsc.orgnih.gov

Stereoselective Construction of this compound-Containing Scaffolds

Stereocontrol is paramount in the synthesis of natural products with defined biological activities. The construction of this compound-containing scaffolds requires careful consideration of stereochemistry, particularly when forming glycosidic linkages and establishing chiral centers within the aglycone. While the provided information primarily focuses on the aglycone synthesis and glycosylation, achieving good to excellent stereocontrol in challenging glycosidic linkage construction has been reported in the synthesis of chartreusin derivatives. rsc.orgnih.gov Strategies involving intramolecular aglycone delivery and leveraging steric and remote participation effects have been employed to control the stereochemistry of these crucial bonds. rsc.orgnih.gov

Synthesis of this compound 10-O-Monosaccharide Glycosides as Pivotal Intermediates for Glycoside Synthesis

The synthesis of this compound 10-O-monosaccharide glycosides is a key step in accessing chartreusin-type APP glycosides. These glycosides serve as pivotal intermediates, allowing for the subsequent attachment of additional sugar residues to form the complex oligosaccharide chains found in natural chartreusin derivatives. rsc.orgnih.govresearchgate.net The preparation of these glycosides presents challenges due to the properties of this compound as a glycosylation acceptor, including its low solubility in common glycosylation solvents, the electron-deficient nature of its core, and intramolecular hydrogen bonding involving the C10-OH group. rsc.orgresearchgate.net

Two main routes have been explored for the synthesis of this compound 10-O-monosaccharide glycosides. rsc.orgnih.gov Route a involves constructing the phenolic glycosidic linkage before completing the this compound aglycone core, aiming to bypass the direct, challenging glycosylation of the this compound 10-OH group and enhance synthetic flexibility. rsc.orgrsc.orgresearchgate.net This route utilizes Hauser-Kraus annulation between a glycosylated phthalide and a coumarin (B35378) derivative. rsc.orgrsc.org Route b involves the direct glycosylation of a this compound derivative, offering a more convergent approach. rsc.orgnih.gov Successful synthesis of key this compound 10-O-monosaccharide glycosides has been achieved through these routes, laying the foundation for the total synthesis of chartreusin derivatives. rsc.orgnih.gov

Data on the yields of this compound 10-O-monosaccharide glycosides synthesized via route a are available. Selective protection of the C6-OH groups of intermediates led to the desired glycosides in yields of 51% and 74%. rsc.orgnih.gov

IntermediateProtecting GroupProduct this compound 10-O-Monosaccharide GlycosideYield (%)
11TBDPS2651 rsc.orgnih.gov
24TBDPS2874 rsc.orgnih.gov

The stereoselectivity of the newly formed glycosidic linkage in route b has been determined by 1H NMR spectroscopy, indicating β-stereoselectivity with characteristic coupling constants for the anomeric protons. rsc.orgnih.gov

Challenges in Glycosylation of this compound (e.g., C10-OH Reactivity)

A primary challenge in the glycosylation of this compound at the C10-OH position stems from the inherent properties of this compound as a glycosylation acceptor. This compound exhibits extremely low solubility in many commonly used glycosylation solvents. epa.govwikipedia.orgfishersci.fi This limited solubility hinders efficient reaction kinetics and can complicate reaction setup and workup.

Furthermore, the this compound core possesses an electron-deficient nature induced by the presence of the bislactone functionality. epa.govwikipedia.orgfishersci.fi This electron-poor character can render the C10-OH less nucleophilic, making it a less reactive acceptor in glycosylation reactions. The phenolic nature of the C10-OH linkage itself is also a contributing factor, as simple phenols are generally considered inferior acceptors for glycosylation compared to aliphatic alcohols. epa.govwikipedia.orgctdbase.org

Adding to these challenges is the potential for C10-OH-involved intramolecular hydrogen bond formation. epa.govwikipedia.orgfishersci.fi Such intramolecular interactions can further decrease the availability and reactivity of the C10-OH group for external glycosylation reagents. The difficulty associated with C10 phenolic glycosidic linkage formation is even more pronounced when attempting to append rare sugars, such as the 3-C-methyl-branched sugars found in elsamicins A and B. epa.govctdbase.org Analogues of these sugars have been shown to be ineffective glycosyl donors in other synthetic contexts. epa.govctdbase.org

Development of Viable Glycosylation Donors and Acceptors

Despite the significant challenges, synthetic strategies have been developed to overcome the difficulties in glycosylating the this compound core. A key aspect of these strategies involves the careful selection and design of viable glycosylation donors and acceptors. epa.govwikipedia.orgfishersci.fictdbase.org

Two complementary routes have been explored to successfully synthesize this compound 10-O-monosaccharide glycosides, which are crucial intermediates in the synthesis of chartreusin derivatives. epa.govwikipedia.orgfishersci.fictdbase.orgwikipedia.org In one route, the subunit of this compound aglycone is utilized as the glycosylation acceptor. This approach aims to simplify the challenging glycosidic linkage formation by using a potentially less complex intermediate. epa.govwikipedia.orgctdbase.org The second route involves directly using a this compound derivative as the acceptor, offering a more convergent synthetic approach. epa.govwikipedia.orgctdbase.org

Through systematic synthetic investigations, viable donors and acceptors for glycosylation, including those involving 3-C-methyl-branched sugars, have been identified for the first time in the context of this compound derivative synthesis. epa.govwikipedia.orgfishersci.fictdbase.org For a specific this compound acceptor (acceptor 31, which demonstrated reasonable solubility in dichloromethane (B109758) after C10-OMOM cleavage), fucosyl o-cyclopropylethynylbenzoate (donor 34) and 3-C-methyl-branched fucosyl o-cyclopropylethynylbenzoate (donor 40) were determined to be viable donors. ctdbase.org These donors were designed and synthesized with different protecting group patterns to address the resistance of this compound-type acceptors to efficient and stereoselective glycosylation. ctdbase.org

Methodologies for Diverse this compound Derivatives

The synthesis of diverse this compound derivatives relies on established methodologies for constructing the this compound aglycone and effective strategies for glycosylation and further modifications. Methods for constructing the pentacyclic benzonaphthopyranone skeleton of this compound aglycone are known, including approaches based on Hauser-Kraus annulation and thermally induced fragmentation of cyclopropanated indanones. epa.govwikipedia.orgfishersci.fi

Capitalizing on these aglycone synthesis methods and optimized glycosylation strategies, chemical approaches toward chartreusin-type APP glycosides, which are this compound derivatives, have been successfully established. epa.govwikipedia.orgfishersci.fictdbase.orgctdbase.orgwikipedia.org The chemical synthesis strategy has been featured by the aforementioned complementary routes to access this compound 10-O-monosaccharide glycosides with high stereoselectivity for the difficult glycosidic linkages. epa.govwikipedia.orgfishersci.fictdbase.org

The Hauser-Kraus annulation has been employed for the formation of the aglycone skeleton, while Yu glycosylation has been utilized for the construction of the glycosidic linkage, owing to their mild reaction conditions and synthetic potential. wikipedia.orgctdbase.org For instance, a methyl this compound derivative was synthesized via a modified Hauser annulation strategy involving a coumarin derivative and a cyanophthalide. fishersci.fi

The successful chemical synthesis of key intermediates, such as this compound 10-O-monosaccharide glycosides, has enabled the collective synthesis of chartreusin, D329C, and elsamicins A and B, demonstrating the viability of these methodologies for accessing diverse this compound derivatives. epa.govwikipedia.orgfishersci.fictdbase.orgctdbase.orgwikipedia.org These synthetic investigations have also facilitated the determination of suitable donors and acceptors for attaching 3-C-methyl-branched sugars. epa.govwikipedia.orgfishersci.fictdbase.org

Structure Activity Relationship Sar Studies of Chartarin and Its Analogues

General Principles of Structure-Activity Relationship in Chemical Biology

Structure-Activity Relationship (SAR) is a fundamental concept in chemical biology and drug discovery that explores the relationship between the chemical structure of a molecule and its biological activity. collaborativedrug.comwikipedia.org The core principle of SAR is that changes in the chemical structure of a compound can lead to alterations in its physical and biological properties, and consequently, its biological effects. collaborativedrug.com By systematically modifying specific parts of a molecule and evaluating the resulting changes in activity, researchers can identify the key structural features responsible for the observed biological effect. wikipedia.orgdrugdesign.org This knowledge is then used to guide the design and synthesis of new compounds with improved potency, selectivity, and pharmacokinetic properties, while also helping to avoid undesirable characteristics like toxicity. collaborativedrug.comnih.gov SAR analysis can involve both qualitative assessments of how different functional groups or structural motifs influence activity and quantitative approaches (QSAR) that build mathematical models to predict activity based on molecular descriptors. wikipedia.orgnih.gov

Role of the Chartarin Aglycone Architecture in Bioactivity

The this compound aglycone, the non-sugar component of chartreusin-type glycosides, is considered a key element for their bioactivity. core.ac.uk This unusual benzonaphthopyranone scaffold with a bislactone functionality distinguishes chartreusin-type APP glycosides from other related compounds. rsc.orgrsc.org The planar pentacyclic benzonaphthopyranone skeleton of this compound contributes to its properties, such as extremely low solubility in many organic solvents. researchgate.net Studies involving analogues with modified this compound aglycones have been conducted to facilitate preliminary SAR investigations. rsc.orgrsc.org These studies aim to understand how alterations to the core aglycone structure impact the observed antitumoral and antibiotic activities. For example, preliminary mechanistic investigations suggest that chartreusin-type APP glycosides exert their antineoplastic activities through mechanisms such as DNA intercalation, which can lead to radical-mediated single-strand breaks of DNA and topoisomerase II inhibition. rsc.orgwikipedia.org An alternative mechanism related to reactive oxygen species (ROS) generation has also been proposed. rsc.org The this compound aglycone's ability to interact with DNA is likely central to these mechanisms.

Impact of Appended Sugar Chains on Functional Mechanisms

The biological activities of chartreusin-type glycosides are significantly influenced by the appended sugar chains. rsc.orgrsc.org Chartreusin (B1668571) and elsamicin A, for instance, share the this compound aglycone but differ in their sugar moieties, leading to variations in their properties and activities. wikipedia.orgjst.go.jp Elsamicin A, which contains an amino sugar, is notably more water-soluble than chartreusin. jst.go.jp The sugar chains are attached to the this compound core via a phenolic glycosidic linkage at C10. rsc.orgnih.gov The nature and arrangement of these sugar residues can impact the compound's solubility, bioavailability, and interactions with biological targets. nih.govnih.gov Research suggests that the appended sugar chain can determine the functional mechanisms of these compounds. rsc.orgnih.gov For example, RNA-seq analysis of cancer cell lines treated with chartreusin derivatives revealed that the sugar chain influenced the underlying working mechanisms. rsc.orgnih.gov While chartreusin and elsamicin A recognize similar DNA sequences, analogues modified in the disaccharide portion have shown retention of antileukemic effects in vivo, indicating the importance of the sugar moiety for activity and potentially for influencing the specific mode of interaction or cellular uptake. core.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that aims to develop mathematical models correlating the biological activity of a series of compounds with their structural and physicochemical properties (molecular descriptors). wikipedia.orgresearchgate.netnih.gov These models can then be used to predict the activity of new, untested compounds and to gain deeper insights into the structural requirements for activity. nih.govnih.gov While the provided search results mention preliminary SAR studies on chartreusin derivatives facilitated by the synthesis of analogues rsc.orgrsc.org, explicit details of comprehensive QSAR analyses specifically focused on this compound and its direct analogues are not extensively detailed. However, the principle of QSAR is applicable to this compound derivatives to build predictive models based on collected bioactivity data and molecular descriptors of the synthesized analogues. researchgate.net QSAR studies can help to understand which molecular properties, such as lipophilicity, electronic parameters, and steric features, are most critical for the observed biological activities of this compound derivatives. researchgate.netmdpi.com

Insights from Docking Simulations and Ligand-Receptor Interactions

Molecular docking simulations are computational techniques used to predict the preferred orientation (binding pose) of a ligand (such as this compound or its analogues) when bound to a specific biological target, such as a protein or DNA. mdpi.commdpi.com These simulations provide insights into the potential binding modes, interaction forces (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions), and key residues involved in the ligand-receptor interaction. mdpi.comrsc.org Given that chartreusin-type glycosides are known to interact with DNA and inhibit topoisomerase II, docking studies can be employed to model the binding of this compound and its analogues to DNA and relevant enzymes. rsc.orgwikipedia.org Although specific docking studies solely focused on this compound are not detailed in the provided snippets, the application of this technique to chartreusin and its derivatives would involve modeling their interactions with DNA intercalation sites or the active site of topoisomerase II to understand the molecular basis of their activity and how structural modifications influence binding affinity and mode. wikipedia.org Docking studies can complement SAR and QSAR analyses by providing a structural context for the observed activity relationships.

Molecular and Cellular Mechanistic Investigations

DNA Interaction Studies: Intercalation and Binding Specificity

Chartarin, as the core chromophore of chartreusin (B1668571) and elsamicin A, plays a central role in their interaction with DNA. nih.govnih.gov These compounds are characterized by a multivalent binding mode that involves intercalation of the this compound chromophore into the DNA helix. nih.govoup.com

Recognition of DNA Sequences (e.g., G+C rich tracts)

Chartreusin has been shown to bind cooperatively to DNA and exhibits a high affinity for alternating AT or GC sequences. wikipedia.org The binding sites for chartreusin have been mapped to regions containing CpG steps. nih.govoup.com While chartreusin shows affinity for both AT and GC sequences, the preference for specific sequences, such as G+C rich tracts, can influence the stability and nature of the DNA-drug complex. GC-rich regions of DNA are known to have higher thermal stability due to the three hydrogen bonds between guanine (B1146940) and cytosine base pairs, compared to the two in adenine-thymine pairs. ojp.govbionordika.no This higher stability and the potential for forming secondary structures in GC-rich regions can influence how intercalating molecules like this compound interact with the DNA. bionordika.no

Thermodynamic Characterization of this compound-DNA Interactions

Thermodynamic studies, particularly using techniques like isothermal titration calorimetry (ITC) and UV thermal denaturation, have been employed to characterize the binding of this compound-containing compounds like chartreusin and elsamicin A to DNA. nih.govnih.govnih.gov

For chartreusin binding to DNA, experiments have determined a binding constant (Kobs) of 3.6 × 105 M–1 at 20°C in a solution containing 18 mM Na+. nih.govoup.comnih.gov The interaction is enthalpy driven, with a binding enthalpy (ΔHb) of –7.07 kcal/mol at 20°C. nih.govoup.comnih.gov The binding-induced change in heat capacity (ΔCp) was calculated to be –391 cal/mol K. nih.govoup.comnih.gov The favorable free energy of binding (ΔG = –7.4 kcal/mol at 20°C) is primarily derived from the large negative enthalpic contribution. oup.com

Studies on elsamicin A binding to DNA, which also contains the this compound chromophore, reported a ΔG° = -8.6 kcal mol-1, ΔH = -10.4 kcal mol-1, ΔS = -6.1 cal mol-1 K-1, and Kobs = 2.8(+/- 0.2) x 106 M-1 at 20°C in 18 mM Na+. nih.gov These thermodynamic parameters provide detailed insights into the forces driving the interaction, highlighting the contributions of both the intercalating chromophore and other moieties, such as the disaccharide in chartreusin. nih.govnih.gov The hydrophobic transfer of the this compound chromophore is a major contributor to the free energy of binding for chartreusin. nih.govoup.comnih.gov

Compound Temperature (°C) [Na+] (mM) Kobs (M-1) ΔG (kcal/mol) ΔH (kcal/mol) ΔS (cal/mol·K) ΔCp (cal/mol·K)
Chartreusin 20 18 3.6 × 105 -7.4 -7.07 - -391
Elsamicin A 20 18 2.8 × 106 -8.6 -10.4 -6.1 -

Topoisomerase II Inhibition

Chartreusin, which contains the this compound aglycone, is known to be a strong inhibitor of topoisomerase II (Topo II). nih.govoup.comlookchem.comresearchgate.net Topoisomerase II enzymes are essential for regulating DNA structure by creating transient double-strand breaks, allowing the passage of DNA strands, and then resealing the breaks. ca.gov Topo II inhibitors can act by stabilizing the covalent complex between Topo II and DNA, leading to increased DNA strand breaks, or by preventing the catalytic activity of the enzyme. ca.govnih.gov Chartreusin's inhibition of Topoisomerase II is considered a key part of its mechanism of action. nih.govoup.com

Induction of DNA Damage (e.g., Radical-Mediated Single-Strand Breaks)

Chartreusin has been shown to induce DNA damage, including radical-mediated single-strand breaks. wikipedia.orgnih.govresearchgate.net The induction of DNA strand breaks is a significant consequence of the interaction of this compound-containing compounds with DNA and their effect on enzymes like topoisomerase II. ca.govnih.gov Radical-mediated DNA damage, such as single-strand breaks, can be caused by reactive oxygen species, including hydroxyl radicals. aps.orgmdpi.commdpi.com Chartreusin's ability to cause DNA cutting has been noted. slideplayer.com

Modulation of Cellular Processes (e.g., Apoptosis Induction)

Chartreusin has been shown to interfere with the progression of mammalian cells through the cell cycle. wikipedia.org In the presence of chartreusin, cells in the G1 phase move more slowly into the S phase, and cells in the G2 phase are prevented from moving into mitosis. wikipedia.org Prolonged exposure to chartreusin can lead to irreversible inhibition of growth and DNA damage in surviving cells. wikipedia.org While chartreusin itself may have cytotoxic effects at concentrations required for growth inhibition, the induction of apoptosis is a key cellular process modulated by some coumarin-related compounds and DNA-damaging agents. sci-hub.seresearchgate.net Apoptosis, or programmed cell death, can be triggered by DNA damage and cell cycle disruption. mdpi.comnih.gov Vinyl-substituted analogues of this compound have been shown to induce apoptosis upon photoactivation. slideplayer.comresearchgate.net

Reactive Oxygen Species (ROS) Generation

Studies suggest that the bislactone aglycone moiety, this compound, can be involved in the production of free radicals, indicating that chartreusin may induce DNA breakage through the generation of reactive oxygen species (ROS). rsc.org Electrochemical investigations support the idea that chartreusin-induced double-stranded DNA (dsDNA) damage can occur via mechanisms related to ROS generation. rsc.orgrsc.org

Quantum mechanical calculations have proposed that one of the "oxo groups" within the this compound motif undergoes reduction. rsc.orgrsc.org The resulting mono-hydroxylated species can then be oxidized by molecular oxygen, leading to the formation of the hydroperoxyl (HO2•) radical. rsc.orgrsc.org While reduced chartreusin forms generated electrochemically can act as radical scavengers, potentially blocking the ROS generation chain, this property is interrupted when chartreusin binds to dsDNA. rsc.orgrsc.org This suggests that the interaction with DNA facilitates the progression of the ROS generation chain. rsc.orgrsc.org Scanning electrochemical microscopy (SECM) imaging has also been in agreement with the concept of chartreusin-induced dsDNA damage operating via both intercalation and ROS generation mechanisms. rsc.orgrsc.org

Transcriptomic Analysis of Mechanistic Pathways (e.g., RNA-seq)

Transcriptomic analysis, such as RNA sequencing (RNA-seq), has been employed to investigate the underlying working mechanisms of chartreusin and its derivatives, which contain the this compound aglycone. rsc.orgrsc.org These studies aim to understand the global gene expression changes induced by these compounds. rsc.orgrsc.org

RNA-seq analysis has been used to investigate the function mechanisms of chartreusin and related compounds like elsamicins A and B against cancer cell lines. rsc.orgrsc.org This analysis can reveal differentially expressed genes (upregulated and downregulated) in response to treatment. rsc.orgresearchgate.net Furthermore, pathway enrichment analysis, such as KEGG (Kyoto Encyclopedia of Genes and Genomes) enrichment analysis, of these differentially expressed genes can provide insights into the biological pathways affected by the compounds. rsc.orgresearchgate.net Research has indicated that the appended sugar chain in chartreusin derivatives can influence their working mechanisms as disclosed by RNA-seq analysis. rsc.orgrsc.org Transcriptomic analysis can help in decoding the mechanism of action and sensitivity to drug candidates by revealing cellular responses at the gene expression level. nih.govelifesciences.org

While specific detailed data tables directly linking this compound treatment to precise gene expression changes were not extensively available in the search results, the methodology of using RNA-seq and subsequent enrichment analysis is established for investigating the mechanisms of chartreusin-type compounds which contain the this compound core. rsc.orgrsc.orgresearchgate.net

Theoretical and Computational Studies

Molecular Modeling of Chartarin and its Complexes (e.g., Drug-DNA Interactions)

Molecular modeling techniques have been extensively used to understand how this compound-containing molecules interact with DNA. Chartreusin (B1668571), for instance, is believed to exert its antitumoral effects primarily through binding to DNA uni.luwikidata.org. This interaction involves the this compound chromophore, which is capable of intercalating into DNA researchgate.net. Studies suggest a multivalent binding mode for Chartreusin, involving both intercalation of the chromophore and interactions through the disaccharide moiety wikidata.orgebi.ac.uk.

Molecular dynamics simulations have been employed to study the specifics of these interactions. For example, investigations into the interaction of elsamicin A, which shares the this compound chromophore with Chartreusin, with DNA have shown that the chromophore is largely buried within the DNA intercalation site wikidata.org. Theoretical approaches, alongside experimental techniques like differential scanning calorimetry (DSC), isothermal titration calorimetry (ITC), and UV melting experiments, have been utilized to analyze the binding of these compounds to DNA and dissect the thermodynamic contributions of different parts of the molecule, including the this compound core wikidata.orgebi.ac.uk.

Thermodynamic characterization of Chartreusin binding to salmon testes DNA has provided quantitative data on the interaction. wikidata.org

Here is a summary of some thermodynamic parameters for Chartreusin binding to salmon testes DNA:

ParameterValue at 20°CValue at 30°CUnitCitation
Binding Constant (K)3.6 × 10⁵-M⁻¹ wikidata.org
Binding Enthalpy (ΔHb)-7.07-kcal/mol wikidata.org
Change in Heat Capacity (ΔCp)-391-cal/mol·K wikidata.org
Site Size (at 25°C)~3.1 bp per drug-bp/molecule wikidata.org

Note: The table above presents data derived from experimental thermodynamic characterization, often interpreted and complemented by molecular modeling.

The stoichiometry of the Chartreusin-DNA interaction has been determined, indicating approximately one Chartreusin molecule binds per 3 base pairs of DNA wikidata.org. This suggests a specific mode of binding, likely involving intercalation and potentially groove interactions.

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations have provided valuable insights into the electronic and structural properties of the this compound motif. These calculations have been used to investigate the redox behavior of this compound-containing molecules. For instance, quantum mechanical calculations have suggested that the reduction of the "oxo groups" within the this compound motif of Chartreusin can occur at either the C5 or C12 position with no clear preference wikipedia.orgfda.gov. These calculations have also helped confirm proposed electrochemical pathways involved in the activity of Chartreusin wikipedia.org.

Density Functional Theory (DFT)-based computational approaches are commonly employed in quantum chemistry to determine energies, structures, and electronic properties of molecules universiteitleiden.nl. These methods can provide detailed information about molecular orbitals, charge distribution, and potential reaction sites within the this compound structure. The choice of basis sets and solvation models (e.g., C-PCM) in these calculations can influence the accuracy of the predicted properties in different environments universiteitleiden.nl. Such calculations are fundamental to understanding the intrinsic electronic nature of the this compound core and how it might participate in biological processes or chemical transformations.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is crucial for understanding the flexibility and preferred three-dimensional arrangements of molecules like this compound. While direct studies solely on isolated this compound conformers are less documented in the provided results, conformational analysis and molecular dynamics simulations have been applied to this compound-containing compounds and their complexes.

Geometric optimization techniques, utilizing force fields such as Merck Molecular Force Field (MMFF) and semi-empirical methods like Austin Model 1 (AM1), have been used to determine low-energy conformers of Chartreusin fda.gov. Systematic search methods, sometimes incorporating algorithms like Monte-Carlo, are employed to explore the conformational space and identify the most stable structures fda.gov.

Molecular dynamics simulations extend conformational analysis by simulating the movement and interactions of molecules over time. As mentioned earlier, MD simulations have been used to study the dynamic interaction between elsamicin A (containing this compound) and DNA, providing details about the positioning and accessibility of the this compound chromophore within the DNA complex wikidata.org. These simulations help visualize and quantify the flexibility of the molecule and its induced conformational changes upon binding to a target. Conformational analysis using force field computations has also been applied in related studies to determine the stereochemistry of complex natural products.

Computational Prediction of Molecular Properties and Reactivity

Computational methods are valuable tools for predicting various molecular properties and the potential reactivity of chemical compounds. For the this compound motif, computational studies have contributed to understanding its likely reaction pathways, particularly concerning redox reactions. Quantum mechanical calculations have been used to predict the outcome of the reduction of the oxo groups in Chartreusin, suggesting the formation of mono-hydroxylated species that can subsequently react with molecular oxygen wikipedia.orgfda.gov. These predictions are essential for understanding the mechanism of action of this compound-containing drugs, especially those involving the generation of reactive oxygen species (ROS) wikipedia.orgfda.gov.

Beyond redox behavior, computational applications in complex molecular systems can involve predicting product ratios and detailing reaction mechanisms. By calculating transition states and activation energies, computational chemistry can map out the feasible chemical transformations that the this compound structure might undergo. Predictions of electronic properties derived from quantum chemical calculations, such as frontier molecular orbitals (HOMO and LUMO) and partial charges, also provide insights into potential sites for nucleophilic or electrophilic attack, thus informing on the molecule's reactivity universiteitleiden.nl.

Advanced Analytical Methodologies in Chartarin Research

Spectroscopic Characterization for Structural Elucidation of Synthetic Intermediates and Derivatives

NMR spectroscopy is a primary tool for structure determination, offering detailed information about the arrangement of atoms within a molecule iip.res.iniip.res.inrssl.com. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assign signals and establish connectivity nih.govsgs-institut-fresenius.deelte.hu. This is particularly valuable for confirming the structure of synthesized compounds and elucidating the structures of unknown impurities or degradation products sgs-institut-fresenius.debruker.com. High-field NMR magnets and cryogenic probes enhance sensitivity, allowing for the analysis of smaller sample quantities nih.gov. Experimental NMR data can be complemented by computational methods, such as Density Functional Theory (DFT) calculations, to provide remarkably accurate predictions of ¹³C NMR chemical shifts, aiding in structure confirmation nih.gov.

IR spectroscopy is primarily used to identify the functional groups present in a molecule by analyzing the vibrations of chemical bonds when exposed to infrared radiation iip.res.inrssl.com. The resulting absorption spectrum provides a unique fingerprint that can be compared to reference spectra or used to infer the presence of specific functionalities like carbonyl, hydroxyl, or amine groups.

UV-Vis spectroscopy is useful for studying molecules that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum, typically those containing chromophores such as conjugated double bonds or aromatic systems iip.res.iniip.res.inrssl.com. This technique can provide information about the electronic transitions within the molecule and is often used for quantitative analysis and to support the identification of unsaturated structures iip.res.innih.gov.

The combination of these spectroscopic techniques is often essential for definitive structural elucidation. For instance, the structure elucidation of complex natural products like the lomaiviticins, which share structural features with chartreusin (B1668571) (a related compound to Chartarin), relied on a combination of NMR, HRMS, UV-Vis, and IR analysis nih.govresearchgate.net.

Chromatographic and Separation Techniques for Isolation and Purity Assessment

Chromatographic methods are indispensable for the isolation and purification of this compound from complex mixtures, as well as for assessing its purity and the purity of its synthetic precursors and derivatives. These techniques separate components based on their differential partitioning between a stationary phase and a mobile phase smtasmc.orgchromtech.com.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture smtasmc.orgunacademy.com. It is particularly effective for non-volatile compounds and utilizes high pressure to force the mobile phase through a column packed with stationary phase particles smtasmc.orgunacademy.com. HPLC is a primary method for determining the purity of a sample by analyzing the peaks in the chromatogram skpharmteco.com. The area of a peak is proportional to the concentration of the compound it represents, allowing for quantitative purity assessment birchbiotech.comchromforum.org. Modern HPLC methods, including those employing reverse phase conditions and chiral columns, are used for analyzing a wide range of molecules, including those with chiral centers skpharmteco.com.

Gas Chromatography (GC) is employed for separating and analyzing volatile compounds smtasmc.orgchromtech.combirchbiotech.com. In GC, the mobile phase is a carrier gas, and separation occurs based on the differential partitioning of volatile components between the gas phase and a stationary phase within a column smtasmc.orgbirchbiotech.com. GC is also valuable for purity assessment, particularly for volatile impurities birchbiotech.com.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for separating non-volatile mixtures smtasmc.orgchromtech.com. It involves a stationary phase, typically silica (B1680970) gel or alumina, on a flat plate, and a mobile phase that moves through capillary action smtasmc.orgchromtech.com. TLC is often used for qualitative analysis, monitoring reaction progress, and initial assessment of sample complexity before using more advanced techniques.

Assessing purity using chromatography involves comparing the peak area of the target compound to the total area of all peaks in the chromatogram birchbiotech.comchromforum.org. For accurate purity determination, it is crucial to account for potential co-eluting peaks or overlapping impurities, which may necessitate the use of complementary techniques like mass spectrometry birchbiotech.comlcms.cz. Spectral purity checks, often performed using hyphenated techniques like HPLC-UV or HPLC-MS, verify if a chromatographic peak represents a single compound lcms.czchromatographyonline.com.

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. MS measures the mass-to-charge ratio (m/z) of ions azooptics.com.

Identifying the molecular ion peak in a mass spectrum provides the molecular weight of the intact molecule azooptics.comyoutube.com. This is a crucial piece of information for confirming the elemental composition and molecular formula of this compound and its related compounds.

Fragmentation occurs when the molecular ion breaks down into smaller charged fragments azooptics.comwikipedia.orglibretexts.org. The pattern of these fragment ions is characteristic of the molecule's structure azooptics.comwikipedia.orglibretexts.org. By analyzing the m/z values and relative abundances of the fragment ions, researchers can deduce information about the functional groups and structural subunits present in the molecule azooptics.comlibretexts.org. Different ionization techniques and fragmentation methods, such as electron ionization (EI) and collision-induced dissociation (CID), can be used to generate varying fragmentation patterns, providing more comprehensive structural insights wikipedia.org.

Hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry birchbiotech.comlcms.cz. These techniques are invaluable for analyzing complex mixtures, identifying unknown impurities, and confirming the identity of separated components based on their retention time and mass spectrum.

Bioanalytical Methods for Studying Molecular Interactions and Biological Pathways

Bioanalytical methods are employed to investigate the interactions of this compound with biological molecules and to understand its effects on biological pathways. These methods often involve studying the compound's binding to proteins, its influence on enzymatic activity, or its impact on cellular processes.

Studying molecular interactions can involve techniques that assess the binding affinity and specificity of this compound to target molecules, such as proteins or nucleic acids. Methods like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or various binding assays can provide quantitative data on these interactions. Recent advances in -omic profiling technologies, particularly proteomics, are being used to identify protein interaction networks and map the binding targets of small molecules nih.gov.

Understanding the biological pathways affected by this compound involves analyzing changes in the levels or activity of molecules within those pathways. This can include studying metabolic pathways, signaling cascades, or gene expression profiles wikipedia.orgyeastgenome.orggenome.jp. Techniques such as Western blotting, enzyme activity assays, or transcriptomic analysis (e.g., RNA-Seq) can be used to assess the impact of this compound on specific biological processes. Pathway analysis methods in bioinformatics can help interpret large datasets from omics studies to identify key genes or proteins affected within known pathways or to build de novo pathway models wikipedia.orgresearchgate.net.

Data Analysis and Interpretation in Analytical Research

For spectroscopic data, interpretation involves analyzing spectra (e.g., NMR, IR, UV-Vis) to assign signals to specific atoms or functional groups and to piece together the molecular structure nih.govazooptics.com. This often requires comparing experimental data to theoretical calculations or databases of known compounds.

In chromatography, data analysis involves integrating peaks in chromatograms to determine the relative amounts of different components birchbiotech.comchromforum.org. Retention times are used to identify compounds by comparison to standards. Peak purity analysis, using techniques like UV spectral analysis across a peak or coupling with mass spectrometry, is essential to ensure that a single peak represents a pure compound lcms.czchromatographyonline.com.

Mass spectrometry data analysis includes identifying the molecular ion peak and interpreting fragmentation patterns to determine molecular weight and structural features azooptics.comlibretexts.org. This often involves using mass spectral databases and fragmentation rules to propose possible structures.

Future Research Directions and Perspectives

Elucidation of Remaining Unresolved Biosynthetic Steps

Despite significant progress in understanding the biosynthesis of chartarin, some steps in the pathway, particularly the exact mechanisms of oxidative rearrangement from the anthracycline precursor, remain to be fully elucidated. core.ac.ukscispace.com Further research is needed to identify and characterize the enzymes involved in these transformations and to understand the precise sequence of events that leads to the formation of the this compound scaffold. core.ac.uk

Development of Novel and More Efficient Chemical Synthesis Routes

Given the challenges associated with the chemical synthesis of this compound and its glycosides, there is a continuous effort to develop novel and more efficient synthetic strategies. rsc.orgrsc.orgchemsrc.comacs.org This includes exploring new reaction methodologies for the construction of the complex pentacyclic core and the challenging glycosidic linkages. rsc.orgresearchgate.net The development of convergent and rapid assembly methods for benzonaphthopyranone cores is an active area of research. researchgate.netacs.org

Advanced Characterization of this compound's Molecular Targets and Interaction Dynamics

While DNA intercalation and topoisomerase II inhibition have been identified as key mechanisms for this compound-containing glycosides, a more advanced characterization of the specific molecular targets and the dynamics of their interaction with this compound and its derivatives is crucial. rsc.orgnih.govuniversiteitleiden.nl This involves detailed studies using techniques such as molecular dynamics simulations to understand the binding modes and the influence of structural variations on these interactions. nih.govoup.comnih.govnih.gov

Exploration of Structure-Function Relationships through Comprehensive Derivatization

A comprehensive exploration of the structure-function relationships of this compound-containing compounds through systematic derivatization is essential for the rational design of new analogs with improved properties. rsc.orgepa.gov This involves synthesizing a library of derivatives with modifications on the this compound aglycone and/or the appended sugar moieties and evaluating their biological activities. rsc.orgacs.org Understanding how specific structural changes influence activity, solubility, and target binding will guide the development of more potent and selective compounds. nih.gov

Application of Artificial Intelligence and Machine Learning in this compound Research

The application of artificial intelligence (AI) and machine learning (ML) approaches holds significant potential in accelerating various aspects of this compound research. These technologies can be employed for predicting biological activity based on structural features, designing novel this compound derivatives with desired properties, optimizing synthesis routes, and analyzing complex biological data from studies on this compound's mechanisms of action. AI and ML can aid in identifying potential new targets and understanding complex interaction networks.

Q & A

Q. What are the key structural and functional challenges in synthesizing Chartarin?

this compound’s planar pentacyclic naphthopyranone core and its low solubility in common glycosylation solvents present significant synthetic hurdles. The C10-OH group, a naphtholic hydroxyl, is further deactivated by intramolecular hydrogen bonding and electron-withdrawing effects from the dilactone structure, complicating glycosylation . Methodological approaches include solubility enhancement via TBDPS protection at C6-OH and screening specialized glycosyl donors like fucose-based ortho-cyclopropylethynylbenzoate derivatives .

Q. How can researchers validate the identity and purity of newly synthesized this compound derivatives?

For novel compounds, comprehensive characterization is required:

  • Spectroscopic data : NMR (¹H, ¹³C, 2D-COSY, HSQC, HMBC) to confirm connectivity and stereochemistry.
  • Chromatography : HPLC or UPLC with UV/Vis or MS detection to assess purity (>95% recommended).
  • Comparative analysis : Cross-reference with literature data for known intermediates (e.g., Hauser-Kraus annulation products) .

Q. How can researchers resolve contradictions in this compound’s glycosylation efficiency across synthetic pathways?

Pathway-dependent discrepancies (e.g., pre-glycosylation vs. direct glycosylation) require systematic evaluation:

  • Solvent optimization : Test polar aprotic solvents (DMF, DMSO) with additives (molecular sieves, Lewis acids).
  • Donor-receptor screening : Prioritize Yu glycosylation donors (e.g., methyl-branched fucose derivatives) for enhanced reactivity with this compound’s C10-OH .
  • Kinetic studies : Compare activation energies for glycosylation steps using DFT calculations or in situ IR monitoring .

Q. What experimental design principles apply to improving this compound’s bioactivity through structural modification?

  • Pharmacophore tailoring : Introduce photoactivatable groups (e.g., vinyl substituents) via chemobiosynthesis to enhance DNA cross-linking and antitumor potency .
  • Structure-activity relationship (SAR) studies : Synthesize analogues with varied sugar moieties (e.g., L-rhamnose vs. D-olivose) and assess cytotoxicity (IC₅₀) in cancer cell lines .
  • In vivo validation : Use xenograft models to compare tumour regression rates between parent and modified compounds .

Q. How should researchers address reproducibility challenges in this compound synthesis?

  • Detailed protocols : Document reaction conditions (temperature, catalyst loading, solvent ratios) in supplementary materials.
  • Batch consistency : Use standardized reagents (e.g., ≥99% purity) and characterize intermediates at each step.
  • Collaborative verification : Share synthetic routes with independent labs for cross-validation, adhering to ethical data-sharing guidelines .

Methodological Guidance for Data Interpretation

Q. How to analyze conflicting spectroscopic data for this compound derivatives?

  • Multi-technique corroboration : Combine X-ray crystallography (for absolute configuration) with NMR and HRMS to resolve ambiguities.
  • Error analysis : Quantify signal-to-noise ratios in spectra and repeat experiments under controlled conditions (e.g., anhydrous, inert atmosphere) .

Q. What strategies mitigate bias in this compound’s biological activity assessments?

  • Blinded studies : Assign compound codes to prevent observer bias during cytotoxicity assays.
  • Dose-response normalization : Use internal controls (e.g., doxorubicin) and statistical tests (ANOVA, t-tests) to validate significance thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.